![molecular formula C19H14O2 B092062 Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl- CAS No. 17513-43-8](/img/structure/B92062.png)
Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl- is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. This compound, also known as 7-hydroxy-7-methylbenz[a]anthracen-12-one, has been synthesized using various methods and has shown promising results in various fields of research.
Mécanisme D'action
The mechanism of action of benz[a]anthracen-12(7H)-one, Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-methyl- is not fully understood. However, it has been proposed that this compound may act as a DNA intercalator, which can lead to DNA damage and cell death.
Effets Biochimiques Et Physiologiques
Benz[a]anthracen-12(7H)-one, Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-methyl- has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In environmental research, this compound has been shown to be a potential environmental pollutant, as it is a byproduct of combustion and can be found in soil and water. In material science, this compound has been shown to have potential applications in the development of organic electronic devices.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using benz[a]anthracen-12(7H)-one, Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-methyl- in lab experiments include its ease of synthesis, its potential applications in various fields of research, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its potential environmental hazards, its potential carcinogenicity, and its limited solubility in some solvents.
Orientations Futures
There are several future directions for research on benz[a]anthracen-12(7H)-one, Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-methyl-. These include:
1. Further studies on the mechanism of action of this compound, particularly its DNA intercalation properties.
2. Development of new synthesis methods for this compound that are more efficient and environmentally friendly.
3. Investigation of the potential applications of this compound in the development of organic electronic devices, such as OLEDs and solar cells.
4. Studies on the potential environmental impacts of this compound and its byproducts, particularly in soil and water.
5. Investigation of the potential use of this compound as a therapeutic agent for cancer treatment.
Méthodes De Synthèse
Benz[a]anthracen-12(7H)-one, Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-methyl- can be synthesized using different methods, including the Friedel-Crafts acylation reaction, the Suzuki coupling reaction, and the Pd-catalyzed C-H activation reaction. The Friedel-Crafts acylation reaction involves the reaction of benz[a]anthracene with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce the desired product. The Suzuki coupling reaction involves the reaction of 7-bromo-7-methylbenz[a]anthracen-12-one with an arylboronic acid in the presence of a palladium catalyst to produce the desired product. The Pd-catalyzed C-H activation reaction involves the reaction of benz[a]anthracene with 7-methyl-8-quinolinol in the presence of a palladium catalyst to produce the desired product.
Applications De Recherche Scientifique
Benz[a]anthracen-12(7H)-one, Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-methyl- has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including cancer research, environmental research, and material science.
Propriétés
Numéro CAS |
17513-43-8 |
|---|---|
Nom du produit |
Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl- |
Formule moléculaire |
C19H14O2 |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
7-hydroxy-7-methylbenzo[a]anthracen-12-one |
InChI |
InChI=1S/C19H14O2/c1-19(21)15-9-5-4-8-14(15)18(20)17-13-7-3-2-6-12(13)10-11-16(17)19/h2-11,21H,1H3 |
Clé InChI |
MTIVTNQPXAVPHG-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C41)O |
SMILES canonique |
CC1(C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C41)O |
Synonymes |
7-Hydroxy-7-methyl-7H-benz[a]anthracen-12-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



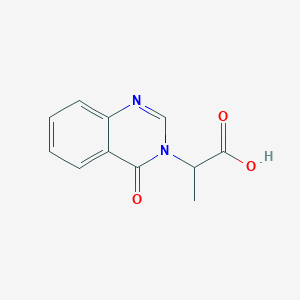
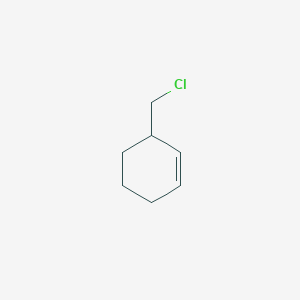
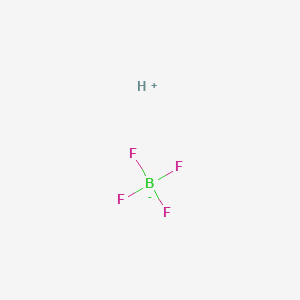
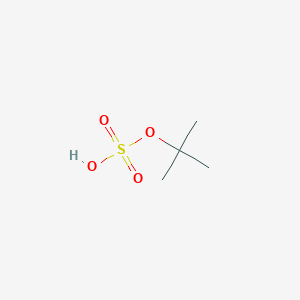
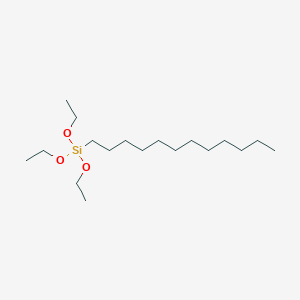
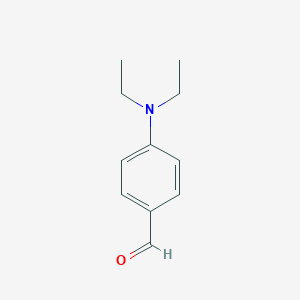
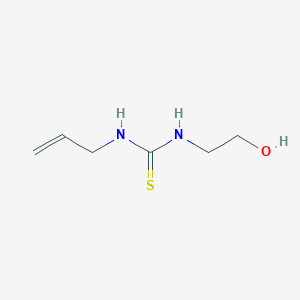
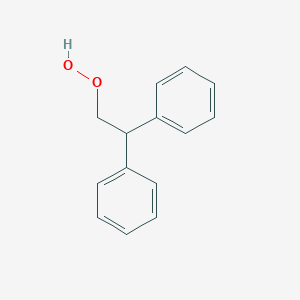
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)
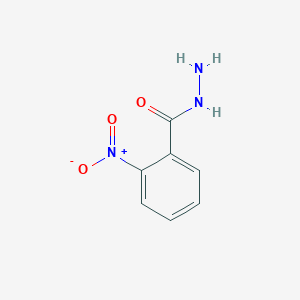
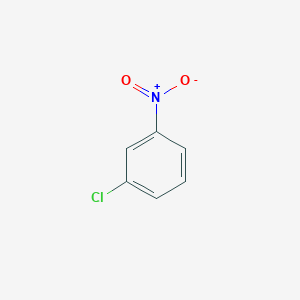
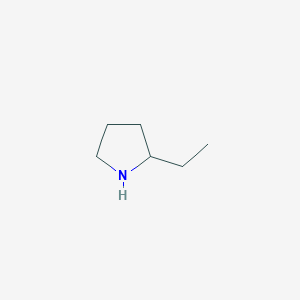
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)
![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B92004.png)